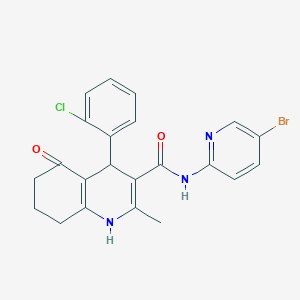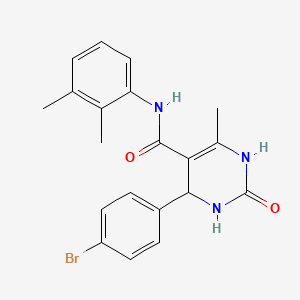![molecular formula C12H13N5O B11646733 3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646733.png)
3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes a pyrazole ring, a pyridine ring, and a hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products are typically the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are the corresponding alkylated or acylated derivatives.
科学的研究の応用
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
類似化合物との比較
Similar Compounds
- 3-methyl-1H-pyrazole-5-carbohydrazide
- 4-pyridinecarboxaldehyde
- 1H-pyrazole-5-carbohydrazide
Uniqueness
3-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a pyridine ring, and a hydrazide group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C12H13N5O |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
5-methyl-N-[(Z)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O/c1-8-7-11(16-14-8)12(18)17-15-9(2)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,14,16)(H,17,18)/b15-9- |
InChIキー |
ODBBYZJRIZXJDG-DHDCSXOGSA-N |
異性体SMILES |
CC1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=NC=C2 |
正規SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=NC=C2 |
溶解性 |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B11646657.png)

![1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11646661.png)


![Ethyl 6-ethyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646684.png)
![N-[(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11646688.png)

![[(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11646709.png)
![N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11646714.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)

